2,3-Dimethoxynaphthalene
Overview
Description
2,3-Dimethoxynaphthalene is a chemical compound with the molecular formula C12H12O2 . It has an average mass of 188.223 Da and a monoisotopic mass of 188.083725 Da . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxynaphthalene consists of 12 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure can be represented as C10H6(OCH3)2 .
Physical And Chemical Properties Analysis
2,3-Dimethoxynaphthalene has a density of 1.1±0.1 g/cm3, a boiling point of 295.9±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 51.4±3.0 kJ/mol and a flash point of 120.7±19.4 °C . The index of refraction is 1.584 .
Scientific Research Applications
Matrix-Assisted Laser Desorption/Ionization (MALDI) : 2,7-Dimethoxynaphthalene (DMN), a compound closely related to 2,3-Dimethoxynaphthalene, has been proposed as a matrix for MALDI tandem time-of-flight experiments, particularly for investigating the structure of polymetallic porphyrins. DMN is noted for producing molecular radical cations and diagnostic fragments, offering advantages over traditional matrices in analyzing labile species like zinc porphyrinate complexes (Aiello et al., 2004).
Synthesis Applications : 2,6-Dimethoxynaphthalene, synthesized using 2,6-dihydroxynaphthalene as a raw material, demonstrates the potential for the creation of highly pure and crystalline dimethoxynaphthalene derivatives. These compounds find applications in various organic synthesis processes (W. Dong-sheng, 2004).
Sulfonation Studies : Research on 2,3-Dimethoxynaphthalene (2,3-DMON) and its derivatives has revealed insights into sulfonation mechanisms. These studies have included the examination of monoprotonated oxonium cations and quinonoid dications of DMONs, offering a deeper understanding of sulfonation rates and substituent effects (Cisak, Kusztal, & Brzezińska, 2001).
Charge Transfer and Photochemistry : The interaction of 2,3-Dimethoxynaphthalene with various π-acceptors has been studied, particularly focusing on its excited singlet states. These studies have helped understand the charge transfer dynamics and the formation of charge transfer complexes in different solvents, which is significant in photochemical applications (El-Kemary, 1995).
Vibrational Spectroscopy and DFT Calculations : Detailed studies on molecules like 1,5-dimethoxynaphthalene, similar to 2,3-Dimethoxynaphthalene, have been conducted using vibrational spectroscopy and density functional theory. These studies provide insights into molecular structures, vibrational frequencies, and electronic properties, which are crucial in material science and molecular engineering (Kandasamy et al., 2015).
Safety And Hazards
When handling 2,3-Dimethoxynaphthalene, it’s important to wear personal protective equipment and ensure adequate ventilation . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation . In case of accidental release, avoid dust formation and do not let the product enter drains .
Relevant Papers
One relevant paper is “Nitration of 2,3-dimethoxynaphthalene” published in the Journal of the Chemical Society C: Organic . The paper discusses the nitration of 2,3-dimethoxynaphthalene leading to three mononitro-products, one dinitro-product, and one 1,2-naphthaquinone .
properties
IUPAC Name |
2,3-dimethoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRPWXOJBNGTMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345470 | |
Record name | 2,3-Dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxynaphthalene | |
CAS RN |
10103-06-7 | |
Record name | 2,3-Dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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